4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol
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Overview
Description
4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to a variety of substituted triazines with different functional groups .
Scientific Research Applications
4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and reduce the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine
- 4,6-Dimethoxy-1,3,5-triazine
- 2,4,6-Tri{pyrazol-1-yl}-1,3,5-triazine
Uniqueness
4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol is unique due to the presence of both morpholine and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar triazine derivatives .
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c19-11-13-9(15-1-5-17-6-2-15)12-10(14-11)16-3-7-18-8-4-16/h1-8H2,(H,12,13,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABCJKPCNYMEPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)S)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)S)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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